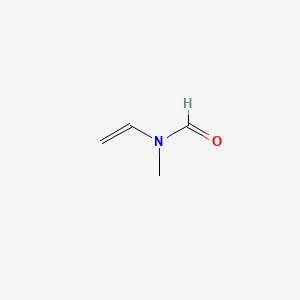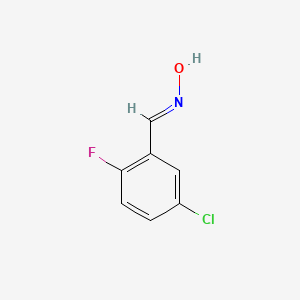![molecular formula C24H28N6O10 B13737689 Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- CAS No. 3618-65-3](/img/structure/B13737689.png)
Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-: is a synthetic organic compound known for its vibrant color properties. . This compound is characterized by its complex molecular structure, which includes acetamide, azo, and nitro functional groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2,4-dinitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with an ethoxy-substituted aniline derivative to form the azo compound.
Acetylation: The final step involves acetylation of the amino groups with acetic anhydride to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and nitro groups, leading to the formation of various oxidized products.
Reduction: Reduction of the azo group can yield amine derivatives, while reduction of the nitro groups can produce corresponding anilines.
Substitution: The ethoxy and acetyloxy groups can be substituted under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or other strong bases.
Major Products:
Oxidation Products: Various oxidized azo and nitro derivatives.
Reduction Products: Amine and aniline derivatives.
Substitution Products: Derivatives with modified ethoxy and acetyloxy groups.
科学的研究の応用
Chemistry:
- Used as a dye in analytical chemistry for staining and visualization purposes.
- Acts as a model compound in studies of azo dye degradation and environmental impact .
Biology:
- Employed in histological staining to highlight specific cellular components.
- Investigated for its potential effects on biological systems, particularly in studies of dye toxicity and metabolism .
Medicine:
- Limited direct applications in medicine, but its derivatives are studied for potential therapeutic properties.
- Used in research on drug delivery systems due to its ability to bind to various substrates .
Industry:
- Predominantly used in the textile industry as a dye for synthetic fibers.
- Also used in the production of colored plastics and inks .
作用機序
The primary mechanism of action of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- involves its interaction with substrates through its azo and nitro groups. These functional groups can undergo various chemical reactions, leading to the formation of colored complexes. The compound’s ability to form stable azo bonds makes it an effective dye .
類似化合物との比較
- Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-
- N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide
Comparison:
- Structural Differences: The primary differences lie in the substituents on the phenyl ring, such as methoxy, chloro, and ethoxy groups.
- Color Properties: These structural variations can lead to differences in color properties, making each compound suitable for specific applications.
- Reactivity: The presence of different substituents can also affect the reactivity and stability of the compounds, influencing their suitability for various industrial and research applications .
特性
CAS番号 |
3618-65-3 |
|---|---|
分子式 |
C24H28N6O10 |
分子量 |
560.5 g/mol |
IUPAC名 |
2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2,4-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate |
InChI |
InChI=1S/C24H28N6O10/c1-5-38-24-14-21(27-26-19-7-6-18(29(34)35)12-22(19)30(36)37)20(25-15(2)31)13-23(24)28(8-10-39-16(3)32)9-11-40-17(4)33/h6-7,12-14H,5,8-11H2,1-4H3,(H,25,31) |
InChIキー |
IZFIERQAGQRBQN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C(=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C)N(CCOC(=O)C)CCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-](/img/structure/B13737639.png)

![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737646.png)



![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737677.png)

